9,9-Bis(4-hydroxyphenyl)fluorene

Description

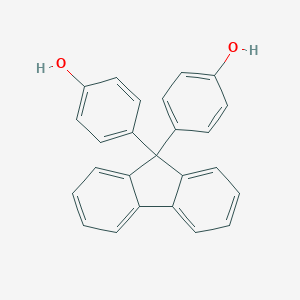

Structure

3D Structure

Properties

IUPAC Name |

4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFPGFJLYRKYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037731 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3236-71-3 | |

| Record name | 9,9′-Bis(4-hydroxyphenyl)fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-bis(4-hydroxyphenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,9-Bis(4-hydroxyphenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9,9-Bis(4-hydroxyphenyl)fluorene chemical structure and properties

An In-depth Technical Guide to 9,9-Bis(4-hydroxyphenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BHPF), also known as Bisphenol FL (BPFL), is a bisphenol compound characterized by a fluorene (B118485) "cardo" ring structure. This unique three-dimensional architecture, where the C-9 position of the fluorene is substituted with two hydroxyphenyl groups, imparts exceptional properties to the molecule and its subsequent polymeric derivatives.[1][2] Its rigid, bulky structure enhances thermal stability, solubility, and optical properties in polymers, making it a valuable monomer in the synthesis of high-performance materials such as polycarbonates, polyesters, epoxy resins, and polyimides.[1][2][3][4][5] These materials find applications in aerospace, electronics, and automotive industries.[1][2] Beyond materials science, BHPF has garnered attention in the biomedical field due to its biological activities, including anti-estrogen and antifungal properties.[3][6][7][8] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound.

Chemical Structure and Identification

The core of BHPF is a 9H-fluorene molecule where both hydrogen atoms at the 9-position are replaced by p-hydroxyphenyl groups.[3][6][7]

-

IUPAC Name: 4,4'-(9H-Fluoren-9-ylidene)bisphenol[7]

Physicochemical Properties

The distinct properties of BHPF are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 350.41 g/mol | [6][7] |

| Appearance | White to tan powder or crystals | [7][10] |

| Melting Point | 224-226 °C | [3][11] |

| Boiling Point | 526.4 °C at 760 mmHg | [3][7][11] |

| Density | ~1.3 g/cm³ | [3][7][11] |

| Solubility | Insoluble in water.[3][11] Soluble in some organic solvents. | |

| Refractive Index | ~1.71 | [7][10][11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Spectra available, though specific peak assignments vary with solvent and instrument. | [12][13] |

| ¹³C NMR | Spectra available for characterization. | [12] |

| Infrared (IR) Spectroscopy | Spectra available (FTIR, ATR-IR). | [6][14] |

| Mass Spectrometry (MS) | Precursor [M-H]⁻ at m/z 349.1234. | [6] |

| Raman Spectroscopy | Spectra available. | [6][15] |

Synthesis of this compound

The primary method for synthesizing BHPF is the acid-catalyzed condensation reaction of 9-fluorenone (B1672902) with excess phenol (B47542).[1][9] Various catalysts and co-catalysts can be employed to optimize yield and purity.

// Nodes Reactants [label="Reactants:\n- 9-Fluorenone\n- Phenol (excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Acid-Catalyzed\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst System:\n- Strong Acids (H₂SO₄)\n- Lewis Acids (ZnCl₂)\n- Heteropoly Acids\n- Bifunctional Ionic Liquids", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CoCatalyst [label="Co-catalyst (optional):\n- Thiol compounds (e.g., 3-mercaptopropionic acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="High-Purity\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction [label=" catalyzes"]; CoCatalyst -> Reaction [label=" promotes"]; Reaction -> Crude; Crude -> Purification [label="Precipitation, Filtration,\nRecrystallization, Washing"]; Purification -> Final; } dot General Synthesis Workflow of BHPF

Experimental Protocols

Example 1: Synthesis using Zinc Chloride and Hydrogen Chloride [3]

-

Reaction Setup: In an autoclave, stir 20 moles of phenol containing 9 wt. % water.

-

Addition of Reactants: Add 1 mole of zinc chloride and 10 moles of 9-fluorenone and allow the solids to dissolve.

-

Catalysis: Pass 5 moles of gaseous hydrogen chloride into the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to 70°C and maintain for 4 hours.

-

Work-up: Upon completion, dissolve the mixture in 5 liters of isopropanol (B130326) at 60°C to facilitate product isolation. The crude product is then typically purified by recrystallization.

Example 2: Synthesis using Sulfuric Acid and β-mercaptopropionic acid [16]

-

Reaction Setup: In a 250 ml four-necked flask equipped with a stirrer, dropping funnel, thermometer, and reflux condenser, place 45 g (0.25 mol) of fluorenone and 94 g (1 mol) of phenol.

-

Co-catalyst Addition: Warm the mixture to 30°C and add 0.2 ml (2.3 mmol) of β-mercaptopropionic acid.

-

Catalyst Addition: Cool the mixture with an ice water bath. Add 40 ml (0.72 mol) of 96% sulfuric acid dropwise, maintaining the temperature between 30°C and 70°C.

-

Reaction Monitoring: Monitor the reaction for the complete conversion of fluorenone (e.g., by thin-layer chromatography), which can occur within 15 minutes.

-

Isolation: Add boiling water to the reaction mixture, stir vigorously, and pour the resulting emulsion into cold water to precipitate the product. Further purification is achieved through washing and recrystallization.

Applications in Research and Drug Development

The unique structure of BHPF makes it a versatile building block in materials science and a molecule of interest in pharmacology.

// Central Node BHPF [label="this compound\n(BHPF)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Main Property Nodes Prop_Polymer [label="Monomer for\nHigh-Performance Polymers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prop_Bio [label="Biological Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for Polymers Polycarbonate [label="Polycarbonates", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxy [label="Epoxy Resins", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyester [label="Polyesters", fillcolor="#F1F3F4", fontcolor="#202124"]; OtherPolymers [label="Polyimides, Polyarylene Ethers", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Biological Activity Antifungal [label="Antifungal Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; Antiestrogen [label="Anti-estrogen", fillcolor="#F1F3F4", fontcolor="#202124"]; DrugDev [label="Framework for\nBioactive Compounds", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges BHPF -> Prop_Polymer; BHPF -> Prop_Bio;

Prop_Polymer -> {Polycarbonate, Epoxy, Polyester, OtherPolymers} [arrowhead=vee]; Prop_Bio -> {Antifungal, Antiestrogen} [arrowhead=vee]; Prop_Bio -> DrugDev [style=dashed]; } dot Key Application Areas of BHPF

Polymer Chemistry

BHPF serves as a crucial monomer for producing functional polymers. The bulky, rigid fluorene group enhances the thermal stability (high glass transition temperature), mechanical strength, and optical clarity of the resulting polymers.[1][2][17] It is used in the synthesis of:

-

Polycarbonates and Polyesters: For applications requiring high heat resistance and good optical properties.[2][5][17]

-

Epoxy Resins: To improve thermal and mechanical performance.[2][5]

-

Polyarylene Ethers: Used in membranes with potential for fuel cell applications.[3][10][11]

Drug Development and Biological Activity

The fluorene scaffold is present in several approved drugs and is a versatile framework for designing bioactive compounds.[8] BHPF itself has demonstrated notable biological effects.

-

Antifungal Activity: Studies have identified BHPF as a potent inhibitor of Candida albicans biofilms, a major cause of fungal resistance.[8] It has been shown to inhibit planktonic cell growth at low concentrations (5 µg/mL) and achieve significant biofilm inhibition (97% at 10 µg/mL), demonstrating fungicidal activity.[8] This makes it a promising candidate for the development of new antifungal therapeutics.

-

Anti-estrogen Role: BHPF is classified as having anti-estrogen activity, which may be relevant in studying and developing treatments for hormone-dependent conditions.[3][6][7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H410: Very toxic to aquatic life with long-lasting effects.[6][7]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be stored in a dry, well-sealed container at room temperature.[3][11]

References

- 1. Study on Synthesis of 9,9-Bis (4-hydroxyphenyl) Fluorene by Heteropoly Acid Catalysis - ProQuest [proquest.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 3236-71-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C25H18O2 | CID 76716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 9,9-Bis(4-hydroxyphenyl)fluorine CAS 3236-71-3 [homesunshinepharma.com]

- 11. lookchem.com [lookchem.com]

- 12. rsc.org [rsc.org]

- 13. chemwhat.com [chemwhat.com]

- 14. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]

- 15. This compound(3236-71-3) Raman [m.chemicalbook.com]

- 16. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic data for 9,9-Bis(4-hydroxyphenyl)fluorene (¹H NMR, ¹³C NMR)

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 9,9-Bis(4-hydroxyphenyl)fluorene. Designed for researchers, scientists, and professionals in drug development, this document details the chemical shifts and provides a thorough experimental protocol for data acquisition.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in acetone-d6. This information is critical for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data (Acetone-d6)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.46 | s (singlet) | Hydroxyl protons |

| 7.78 | d (triplet) | Aromatic protons |

| 7.39 | t (triplet) | Aromatic protons |

| 7.30 | t (triplet) | Aromatic protons |

| 7.12 | d (doublet) | Aromatic protons |

| 7.04 | d (doublet) | Aromatic protons |

| 6.72 | d (doublet) | Aromatic protons |

Table 2: ¹³C NMR Spectroscopic Data (Acetone-d6)

| Chemical Shift (δ) ppm | Assignment |

| 156.6 | Carbon of C-O bond |

| 150.7 | Aromatic Carbon |

| 141.2 | Aromatic Carbon |

| 138.8 | Aromatic Carbon |

| 129.2 | Aromatic Carbon |

| 128.1 | Aromatic Carbon |

| 125.2 | Aromatic Carbon |

| 120.3 | Aromatic Carbon |

| 115.0 | Aromatic Carbon |

| 64.9 | Quaternary Carbon (C9) |

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility and the desired spectral resolution. Acetone-d6 and DMSO-d6 are common choices for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent spectral line broadening.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's field frequency is then "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability during data acquisition.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full spin relaxation.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This involves applying an appropriate window function, phasing the spectrum, and setting the chemical shift reference (typically to the residual solvent peak).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in NMR spectroscopy.

Caption: Workflow for NMR Spectroscopic Analysis.

Core Compound: 9,9-Bis(4-hydroxyphenyl)fluorene (CAS: 3236-71-3)

An In-depth Technical Guide on the Physical and Chemical Properties of CAS Number 3236-71-3 and Related Compounds

This technical guide provides a detailed overview of the physical and chemical properties of the compound associated with CAS number 3236-71-3, which has been identified as 9,9-Bis(4-hydroxyphenyl)fluorene. Additionally, this guide will briefly cover the properties of two other related biphenyl (B1667301) compounds, 3,3'-Diamino-4,4'-dihydroxybiphenyl and 4,4'-Dihydroxybiphenyl, which were also identified during the information retrieval process. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of key data, experimental methodologies, and visual representations of chemical information.

This compound, also known as Bisphenol FL, is a bisphenol compound characterized by a fluorene (B118485) group.[1] It is a member of the class of fluorenes where both hydrogens at position 9 are substituted by p-hydroxyphenyl groups.[2] This compound serves as an important monomer and modifier in the synthesis of functional polymer materials, including poly(arylene ethers), polyester (B1180765) resins, polycarbonates, and epoxy resins.[1][3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C25H18O2 | [4][5] |

| Molecular Weight | 350.41 g/mol | [6][7] |

| Appearance | White to tan powder or crystals | [1][8] |

| Melting Point | 224-226 °C | [2][4][8] |

| Boiling Point | 526.4 °C at 760 mmHg | [4][8] |

| Density | 1.288 g/cm³ | [4][8] |

| Flash Point | 241 °C | [4][8] |

| Refractive Index | 1.71 | [4][8] |

| Vapor Pressure | 1.07E-11 mmHg at 25°C | [4] |

| Solubility | Soluble in methanol.[9] Insoluble in water.[10] | [9][10] |

Table 2: Computed and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| XLogP3-AA | 6 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 40.5 Ų | [5] |

| Heavy Atom Count | 27 | [5] |

| Complexity | 454 | [5] |

| ¹H NMR Spectroscopy | Chemical shifts reported in chloroform-d1 and DMSO-d6.[3] | [3] |

| ¹³C NMR Spectroscopy | Chemical shifts reported in CDCl3.[3] | [3] |

| IR Spectroscopy | Bands reported in potassium bromide.[3] | [3] |

| UV/VIS Spectroscopy | Spectrum available in ethanol.[3] | [3] |

| Raman Spectroscopy | Spectrum available.[11] | [11] |

Experimental Protocols

Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condensation:

A representative protocol for the synthesis of a related biphenyl compound, 4,4'-dihydroxybiphenyl, involves the Ullmann condensation. This method can be adapted for similar compounds.[12]

-

Catalyst Activation: If using copper powder, it can be activated by the reduction of copper sulfate (B86663) with zinc metal in hot water to enhance reactivity.[12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-halophenol and the copper catalyst under an inert atmosphere.[12]

-

Reaction Conditions: The mixture is heated to a high temperature, typically between 200-300°C.[12]

-

Work-up and Purification: The product is isolated and purified, often through recrystallization.

Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is another versatile method for synthesizing biphenyl compounds.[13]

-

Reaction Setup: A reaction flask is charged with 4-bromophenol, 4-hydroxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous Na2CO3) in a suitable solvent mixture (e.g., toluene, ethanol, and water).[13] The flask is evacuated and backfilled with an inert gas.[13]

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for a set period, for instance, 20 hours.[13]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.[13] The product is then purified.

Solubility Determination using the Isothermal Equilibrium Method (Shake-Flask Method):

This is a standard method for determining thermodynamic solubility.[14]

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.[14]

-

Equilibration: The container is agitated at a constant temperature for 24-72 hours to reach equilibrium.[14]

-

Phase Separation: The undissolved solid is separated from the supernatant by filtration or centrifugation.[14]

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using an analytical technique such as HPLC with UV detection or UV-Vis spectrophotometry.[14]

Logical Relationship Diagram

The following diagram illustrates the relationship between the CAS number and the identified chemical compounds.

Caption: Relationship between CAS 3236-71-3 and associated compounds.

Related Biphenyl Compounds

During the investigation of CAS number 3236-71-3, information on other structurally related biphenyl compounds also emerged. A brief overview of their properties is provided below for comprehensive understanding.

3,3'-Diamino-4,4'-dihydroxybiphenyl (CAS: 2373-98-0)

This compound, also known as 3,3'-dihydroxybenzidine, is an aromatic amine.[15] It is an important raw material for the synthesis of hydroxyl polyimide resins and polybenzoxazole resins.[16]

Table 3: Physical and Chemical Properties of 3,3'-Diamino-4,4'-dihydroxybiphenyl

| Property | Value | Source(s) |

| Molecular Formula | C12H12N2O2 | [15][17] |

| Molecular Weight | 216.24 g/mol | [15][17] |

| Appearance | Colorless crystals | [15] |

| Melting Point | 225 °C (decomposes) | [15] |

| Boiling Point | 440.7 °C at 760 mmHg | [15] |

| Density | 1.4 g/cm³ | [15] |

| Flash Point | 220.3 °C | [15] |

| Vapor Pressure | 2.24E-08 mmHg at 25°C | [15] |

4,4'-Dihydroxybiphenyl (CAS: 92-88-6)

Also known as 4,4'-biphenol, this compound is a symmetrical biphenol that serves as a key intermediate in the production of high-performance polymers, liquid crystals, and pharmaceuticals.[12][18]

Table 4: Physical and Chemical Properties of 4,4'-Dihydroxybiphenyl

| Property | Value | Source(s) |

| Molecular Formula | C12H10O2 | [18] |

| Molecular Weight | 186.21 g/mol | [18] |

| Appearance | White to off-white crystalline solid | [18] |

| Melting Point | 279-285 °C | [19] |

| Boiling Point | 355.2 °C at 760 mmHg | [18] |

| Density | 1.228 g/cm³ | [18] |

| Flash Point | 176.1 °C | [18] |

| Solubility | Insoluble in water; soluble in methanol, ethanol, and ether.[19] | [19] |

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound (CAS 3236-71-3), along with related biphenyl compounds. The tabulated data offers a clear and concise summary of key properties, while the outlined experimental protocols provide a foundation for laboratory work. The provided diagram clarifies the relationship between the specified CAS number and the chemical entities discussed. This document serves as a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 3236-71-3 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. fluorene-9-bisphenol CAS# 3236-71-3 [gmall.chemnet.com]

- 5. This compound | C25H18O2 | CID 76716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. AB137895 | CAS 3236-71-3 – abcr Gute Chemie [abcr.com]

- 7. 4,4 -(9-Fluorenylidene)diphenol 97 3236-71-3 [sigmaaldrich.com]

- 8. 9,9-Bis(4-hydroxyphenyl)fluorine CAS 3236-71-3 [homesunshinepharma.com]

- 9. 3236-71-3 4,4-(9-Fluorenylidene)diphenol AKSci J55943 [aksci.com]

- 10. This compound | 3236-71-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound(3236-71-3) Raman [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. CN101397258A - Process for preparation of 3,3-diamino-4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. Page loading... [guidechem.com]

- 19. 4,4′-Dihydroxy Biphenyl – N.S.CHEMICALS [nschemicals.in]

The Anti-Estrogenic Activity of Fluorene-9-bisphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorene-9-bisphenol (BHPF), a substitute for bisphenol A (BPA) in the manufacturing of "BPA-free" plastics, has been identified as an endocrine-disrupting chemical with potent anti-estrogenic properties.[1][2] This technical guide provides a comprehensive overview of the anti-estrogenic activity of BHPF, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its effects. In vitro studies consistently demonstrate that BHPF acts as an antagonist to estrogen receptors alpha (ERα) and beta (ERβ), inhibiting the transcriptional activity induced by estradiol.[3][4] In vivo studies in murine models have shown that exposure to BHPF leads to a reduction in uterine weight and the downregulation of estrogen-responsive genes, confirming its anti-estrogenic effects in a physiological context.[2][5] This document serves as a resource for researchers investigating the biological effects of BPA substitutes and for professionals involved in the development of safer alternatives.

Mechanism of Action: Estrogen Receptor Antagonism

Fluorene-9-bisphenol exerts its anti-estrogenic effects by acting as a direct antagonist of estrogen receptors (ERα and ERβ).[1][3] Unlike estrogens, which bind to and activate these receptors, BHPF competitively binds to the ligand-binding domain of ERs, preventing the binding of endogenous estrogens like 17β-estradiol (E2). This binding fails to induce the conformational changes necessary for receptor activation and subsequent downstream signaling. As a result, the recruitment of coactivators and the transcription of estrogen-responsive genes are inhibited. Molecular docking simulations have further elucidated the interaction between BHPF and the estrogen receptor, providing a structural basis for its antagonistic activity.

Quantitative Data Summary

The anti-estrogenic activity of fluorene-9-bisphenol has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from published studies.

Table 1: In Vitro Anti-Estrogenic Activity of BHPF

| Assay Type | Estrogen Receptor Subtype | Endpoint | Value | Reference |

| Luciferase Reporter Assay | ERα | IC50 | 109 nM | [3][4] |

| Luciferase Reporter Assay | ERβ | IC50 | 75.3 nM | [3][4] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of BHPF required to inhibit 50% of the estrogen-induced receptor activity.

Table 2: In Vivo Anti-Estrogenic Activity of BHPF in Mice

| Assay Type | Animal Model | Dosage | Duration | Endpoint | Result | Reference |

| Uterotrophic Assay | Immature female CD-1 mice | 27.8 mg/kg/day | 10 days | Relative uterine weight | Significant decrease | [5] |

| Uterotrophic Assay | Immature female CD-1 mice | 83.3 mg/kg/day | 10 days | Relative uterine weight | Significant decrease | [5] |

| Uterotrophic Assay | Immature female CD-1 mice | 250 mg/kg/day | 10 days | Relative uterine weight | Significant decrease | [5] |

| Gene Expression Analysis | Female CD-1 mice | Water from BHPF-based bottles | - | Estrogen-responsive genes in uterus | Decreased expression | [2][5] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the anti-estrogenic activity of BHPF are provided below.

Luciferase Reporter Gene Assay

This assay is used to determine the ability of a chemical to inhibit the transcriptional activity of the estrogen receptor in a cell-based system.

Objective: To quantify the antagonistic activity of BHPF on ERα and ERβ.

Materials:

-

HEK293T cells

-

Expression plasmids for human ERα and ERβ

-

Estrogen Response Element (ERE)-luciferase reporter plasmid (e.g., pERE-Luc)

-

Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid)

-

17β-Estradiol (E2)

-

Fluorene-9-bisphenol (BHPF)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Lipofectamine 2000 or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the ER expression plasmid (ERα or ERβ), the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with DMEM containing charcoal-stripped FBS.

-

Treat the cells with a constant concentration of E2 (e.g., 1 nM) and varying concentrations of BHPF. Include appropriate controls (vehicle control, E2 alone).

-

-

Luciferase Assay:

-

After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of BHPF to generate a dose-response curve and calculate the IC50 value.

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the ability of a compound to inhibit the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Objective: To assess the anti-proliferative effect of BHPF in an estrogen-sensitive cell line.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

17β-Estradiol (E2)

-

Fluorene-9-bisphenol (BHPF)

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

-

Microplate reader

Protocol:

-

Cell Culture and Hormone Deprivation:

-

Culture MCF-7 cells in DMEM with 10% FBS.

-

Prior to the assay, switch the cells to a hormone-free medium (DMEM with charcoal-stripped FBS) for 3-5 days to synchronize the cells and reduce basal proliferation.

-

-

Plating and Treatment:

-

Seed the hormone-deprived cells into 96-well plates.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with a constant concentration of E2 (e.g., 10 pM) and varying concentrations of BHPF. Include appropriate controls.

-

-

Incubation:

-

Incubate the cells for 6 days, with a medium change containing the respective treatments on day 3.

-

-

Cell Proliferation Measurement:

-

On day 6, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the control (E2 alone).

-

Plot the percentage of proliferation against the concentration of BHPF to determine its inhibitory effect.

-

Uterotrophic Assay in Mice

This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Objective: To evaluate the anti-estrogenic effect of BHPF in a whole-animal model.

Materials:

-

Immature female CD-1 mice (e.g., 21 days old)

-

Fluorene-9-bisphenol (BHPF)

-

Vehicle (e.g., corn oil)

-

Animal balance

-

Analytical balance

Protocol:

-

Animal Acclimation and Grouping:

-

Acclimate the immature female mice for a few days.

-

Randomly assign the animals to different treatment groups (vehicle control, BHPF at various doses).

-

-

Dosing:

-

Administer BHPF or the vehicle to the mice daily for a specified period (e.g., 10 consecutive days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

-

-

Necropsy and Uterine Weight Measurement:

-

On the day after the last dose, euthanize the animals.

-

Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot it to remove excess fluid.

-

Weigh the uterus (wet weight) on an analytical balance.

-

Also, record the final body weight of each animal.

-

-

Data Analysis:

-

Calculate the relative uterine weight (uterine weight / body weight).

-

Compare the uterine weights (absolute and relative) of the BHPF-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant decrease in uterine weight in the BHPF-treated groups indicates anti-estrogenic activity.

-

Conclusion

The evidence presented in this technical guide clearly establishes fluorene-9-bisphenol as a chemical with significant anti-estrogenic activity. Its mechanism of action involves the direct antagonism of estrogen receptors, leading to the inhibition of estrogen-dependent cellular processes and physiological responses. The quantitative data from in vitro and in vivo studies provide a basis for understanding its potency and potential for endocrine disruption. The detailed experimental protocols offered herein are intended to facilitate further research into the biological effects of BHPF and other BPA substitutes, ultimately contributing to the development of safer materials and the protection of human health.

References

- 1. Fluorene-9-bisphenol is anti-estrogenic | Food Packaging Forum [foodpackagingforum.org]

- 2. Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. harvest.usask.ca [harvest.usask.ca]

- 5. researchgate.net [researchgate.net]

Toxicological Implications of 9,9-Bis(4-hydroxyphenyl)fluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), a bisphenol A (BPA) substitute, is increasingly utilized in the manufacturing of polycarbonate plastics and epoxy resins. Marketed as a safer alternative, emerging toxicological evidence raises significant concerns about its potential adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of BHPF, focusing on its endocrine-disrupting properties, reproductive and developmental toxicity, as well as its impact on cardiac and hepatic systems. Detailed experimental protocols and quantitative toxicological data are presented to facilitate further research and risk assessment. Additionally, key signaling pathways implicated in BHPF-induced toxicity are visualized to elucidate its mechanisms of action.

Introduction

Bisphenol A (BPA) has been identified as an endocrine-disrupting chemical with a wide range of adverse health effects, leading to its gradual replacement in many consumer products.[1] this compound (BHPF) is one such substitute, valued for its high thermal stability and optical properties.[2] However, the structural similarity of BHPF to BPA warrants a thorough investigation of its toxicological profile.[3] This guide synthesizes the current scientific literature on the toxicological implications of BHPF, providing a critical resource for researchers and professionals in toxicology and drug development.

Endocrine-Disrupting Effects: Anti-Estrogenic Activity

A significant body of evidence indicates that BHPF functions as an anti-estrogenic compound, a mechanism distinct from the estrogenic activity of BPA.[4] BHPF competitively inhibits estrogen receptors (ERs), particularly ERα, thereby blocking the action of endogenous estrogens.[4][5] This anti-estrogenic activity has been demonstrated in both in vitro and in vivo models.[4]

Quantitative Data on Endocrine Disruption

The following table summarizes the quantitative data related to the anti-estrogenic activity of BHPF.

| Assay Type | Cell Line/Organism | Endpoint | BHPF Concentration/Dose | Result | Reference |

| Luciferase Reporter Gene Assay | HeLa cells | ERα activity | 1.00 x 10⁻¹⁰ to 1.00 x 10⁻⁴ M | Antagonistic activity observed | [6] |

| Uterine Weight Assay | Mouse | Uterine weight | Not specified | Reduced uterine weight, indicative of anti-estrogenic effects | [4] |

| Competitive Binding Assay | Human ERα | Binding affinity | Not specified | Competitively binds to ERα | [4] |

Experimental Protocol: Luciferase Reporter Gene Assay for Estrogenic/Anti-Estrogenic Activity

This protocol outlines the general steps for assessing the (anti)estrogenic activity of BHPF using a luciferase reporter gene assay.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa, T47D) in appropriate media.[6][7]

-

Co-transfect the cells with an estrogen receptor expression vector (e.g., for ERα) and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.[1][7] A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

-

Compound Exposure:

-

Plate the transfected cells in 96-well plates.

-

Expose the cells to a range of concentrations of BHPF, a positive control (e.g., 17β-estradiol for agonistic activity), an antagonist control (e.g., ICI 182,780), and a vehicle control (e.g., DMSO).[1]

-

For antagonist testing, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of BHPF.

-

-

Luciferase Assay:

-

After a 24-hour incubation period, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values.[8]

-

Reproductive and Developmental Toxicity

BHPF exposure has been linked to adverse effects on reproductive and developmental processes. Studies have shown that BHPF can impair early embryonic development, decidualization, and lead to negative pregnancy outcomes in animal models.[9][10]

Quantitative Data on Reproductive and Developmental Toxicity

| Organism | Exposure Route | Dose/Concentration | Observed Effects | Reference |

| Mouse | Oral gavage | 50 and 100 mg/kg/day | Reduced birth weight and implantation site weight.[10] | [10] |

| Mouse | In vitro | 10 µM | Inhibits in vitro decidualization and disrupts the expression of Lamin B1 and collagen.[10] Impairs human decidualization through the HB-EGF/EGFR/STAT3/Collagen III pathway.[10] | [10] |

| Mouse | In vitro | Various concentrations | Causes developmental arrest in early embryonic stages, impairs zygotic genome activation, disrupts maternal mRNA degradation, and impairs mitochondrial function.[9] | [9] |

Experimental Protocol: In Vitro Mouse Embryo Development Assay

This protocol describes a method to assess the impact of BHPF on early mouse embryonic development.

-

Embryo Collection:

-

Induce superovulation in female mice using pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.[11]

-

Mate the superovulated females with fertile males.

-

Collect fertilized eggs (zygotes) from the oviducts of the mated females.

-

-

In Vitro Culture and Exposure:

-

Place the collected zygotes in a suitable culture medium (e.g., KSOM).

-

Expose the embryos to different concentrations of BHPF dissolved in the culture medium. A vehicle control group (e.g., DMSO) should be included.

-

-

Developmental Assessment:

-

Culture the embryos in a CO2 incubator at 37°C.

-

Monitor and record the developmental progression of the embryos daily for 4-5 days, noting the percentage of embryos reaching the 2-cell, 4-cell, morula, and blastocyst stages.[11]

-

-

Endpoint Analysis:

-

Assess blastocyst quality through cell counting (e.g., after DAPI staining) or differential staining of the inner cell mass and trophectoderm.

-

Further analyses can include immunofluorescence staining for specific markers, assessment of mitochondrial function (e.g., using MitoTracker dyes), and measurement of reactive oxygen species (ROS).[9]

-

Signaling Pathway: BHPF and Impaired Decidualization

BHPF has been shown to impair human decidualization by interfering with the Heparin-Binding EGF-like growth factor (HB-EGF) signaling pathway.[10]

Cardiotoxicity

Recent studies have highlighted the cardiotoxic potential of BHPF, demonstrating its ability to induce cardiac defects and programmed cell death in cardiomyocytes.[12][13] These effects are particularly concerning given the detection of BHPF in the serum of pregnant women.[13]

Quantitative Data on Cardiotoxicity

| Organism | Exposure Concentration | Observed Effects | Reference |

| Zebrafish | 0.1–10 μM | Concentration-dependent increase in pericardial congestion and heart defects.[13] Reduced number of cardiomyocytes.[12] | [12][13] |

| Mouse | Not specified | Offspring from BHPF-gavaged female mice showed cardiac phenotypes, downregulation of GCH1, and upregulation of ferroptosis indicators.[14] | [14] |

Experimental Protocol: Zebrafish Cardiotoxicity Assay

The zebrafish embryo is a well-established model for assessing cardiotoxicity due to its transparent body and rapid cardiac development.

-

Embryo Collection and Exposure:

-

Collect freshly fertilized zebrafish embryos.

-

Place individual embryos in the wells of a 96-well plate containing embryo medium.

-

Expose the embryos to a range of BHPF concentrations and a vehicle control.

-

-

Phenotypic Assessment:

-

At 24, 48, and 72 hours post-fertilization (hpf), observe the embryos under a microscope.

-

Assess for cardiac morphology, pericardial edema, heart rate, and blood circulation.

-

-

Imaging and Analysis:

-

Capture images and videos of the heart to quantify heart rate and rhythm.

-

Specialized software can be used for more detailed analysis of cardiac function, such as ejection fraction and stroke volume.[3]

-

-

Molecular Analysis:

-

Perform whole-mount in situ hybridization or immunohistochemistry to examine the expression of cardiac-specific genes and proteins.

-

Conduct TUNEL assays to detect apoptosis in the heart tissue.[12]

-

Signaling Pathways in BHPF-Induced Cardiotoxicity

BHPF induces cardiotoxicity through at least two distinct programmed cell death pathways: TNFα-driven apoptosis in the caudal vein plexus and YTHDF2-mediated ferroptosis in cardiomyocytes.[12][14]

Hepatotoxicity

In addition to its effects on the reproductive and cardiovascular systems, BHPF has been shown to induce liver injury in animal models.

Quantitative Data on Hepatotoxicity

| Organism | Exposure Route | Dose/Concentration | Observed Effects | Reference |

| Mouse | Oral gavage | ≥ 27.8 mg/kg bw/day for 10 days | Elevated liver coefficient and serum aminotransferase activities. | |

| Mouse | Oral gavage | ≥ 2 mg/kg bw/3-day for 36 days | Histological changes in the liver, including narrowed hepatic sinuses, dilated central vein, leucocyte infiltration, and cytoplasmic vacuolation. | |

| Mouse | Primary hepatocytes | ≥ 10⁻⁶ M | Demonstrated hepatotoxicity. | |

| Human | HepG2 cells | IC50 and IC30 values for BPF are 611.72 µg/mL and 31 µg/mL respectively. | Cytotoxic effects. | [12] |

Experimental Protocol: In Vitro Hepatotoxicity Assay

This protocol outlines a general method for assessing the hepatotoxicity of BHPF using a human liver cell line (e.g., HepG2).

-

Cell Culture:

-

Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

-

Compound Exposure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of BHPF and a vehicle control for 24, 48, or 72 hours.

-

-

Cell Viability Assessment:

-

Assess cell viability using a standard assay such as the MTT, MTS, or CellTiter-Glo assay.[13]

-

For the MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at ~570 nm.

-

-

Biochemical Assays:

-

Measure the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) released into the culture medium as an indicator of cell damage.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of BHPF from the dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro toxicology study of BHPF.

Conclusion

The available toxicological data indicate that this compound is not an inert substitute for BPA and exhibits a range of adverse effects, including endocrine disruption, reproductive and developmental toxicity, cardiotoxicity, and hepatotoxicity. Its anti-estrogenic mode of action and its ability to interfere with critical signaling pathways highlight the need for a comprehensive risk assessment of this compound. The detailed experimental protocols and quantitative data presented in this guide are intended to support further research into the toxicological implications of BHPF and to inform regulatory decisions regarding its use in consumer products. Researchers and drug development professionals should consider the potential toxicities of BHPF in their work and contribute to a more complete understanding of its safety profile.

References

- 1. Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNF-α signaling: TACE inhibition to put out the burning heart | PLOS Biology [journals.plos.org]

- 3. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 4. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. YTHDF2-mediated regulations bifurcate BHPF-induced programmed cell deaths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomere.com [biomere.com]

- 10. YTHDF2-mediated regulations bifurcate BHPF-induced programmed cell deaths - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Paracrine HB-EGF signaling reduce enhanced contractile and energetic state of activated decidual fibroblasts by rebalancing SRF-MRTF-TCF transcriptional axis. [escholarship.org]

- 14. Heparin-Binding Epidermal Growth Factor and Its Receptors Mediate Decidualization and Potentiate Survival of Human Endometrial Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine-Disrupting Effects of BHPF as a BPA Substitute: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA) has been a subject of intense scrutiny due to its well-documented endocrine-disrupting properties, leading to its gradual phasing out from many consumer products. This has paved the way for a variety of BPA substitutes, with bisphenol F (BHPF), also known as fluorene-9-bisphenol, being one of the prominent replacements. However, the structural similarity of these substitutes to BPA raises concerns about their own potential to interfere with the endocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting effects of BHPF, with a focus on its mechanisms of action, comparative potency to BPA, and the experimental methodologies used for its assessment.

Core Endocrine-Disrupting Activities of BHPF

BHPF has been demonstrated to exert a range of endocrine-disrupting activities, often with potencies comparable to or even exceeding that of BPA. The primary modes of action involve interactions with nuclear receptors, alteration of steroidogenesis, and disruption of the hypothalamic-pituitary-gonadal (HPG) axis.

Estrogenic and Antiestrogenic Effects

BHPF exhibits estrogenic activity by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. This can lead to the inappropriate activation of estrogen-responsive genes and cellular processes. Several in vitro studies have confirmed the estrogenic potential of BHPF.[1][2] The potency of BHPF's estrogenic activity is reported to be in the same order of magnitude as BPA.[2][3]

Androgenic and Antiandrogenic Effects

In addition to its estrogenic properties, BHPF has been shown to possess antiandrogenic activity. It can act as an antagonist to the androgen receptor (AR), competitively inhibiting the binding of endogenous androgens like testosterone (B1683101).[4][5] This can disrupt male reproductive development and function. Some studies suggest that the antiandrogenic potency of BHPF is comparable to that of BPA.[5]

Disruption of Steroidogenesis

BHPF can interfere with the biosynthesis of steroid hormones, a process known as steroidogenesis. This is a critical pathway for the production of estrogens, androgens, and other essential hormones. In vitro studies using the H295R human adrenocortical carcinoma cell line have demonstrated that BHPF can alter the expression of key steroidogenic enzymes and consequently affect the production of hormones like testosterone and estradiol.[6]

Thyroid Hormone Disruption

Emerging evidence suggests that BHPF may also interfere with the thyroid hormone system. It has been shown to bind to thyroid hormone receptors and may act as an antagonist.[7] In vivo studies in zebrafish have demonstrated that BHPF exposure can alter the levels of thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH).[7]

Quantitative Data Presentation

To facilitate a clear comparison of the endocrine-disrupting potential of BHPF, the following tables summarize key quantitative data from various in vitro studies.

Table 1: Comparative Estrogenic Activity of BHPF and BPA

| Compound | Assay Type | Cell Line | Endpoint | EC50 / IC50 | Relative Potency (BPA=1) | Reference |

| BHPF | Reporter Gene Assay | HepG2 | ERα Activation | ~1-10 µM | 0.1 - 1 | [8] |

| BPA | Reporter Gene Assay | HepG2 | ERα Activation | ~1-10 µM | 1 | [8] |

| BHPF | MCF-7 Proliferation | MCF-7 | Cell Proliferation | Not Reported | ~1 | [2] |

| BPA | MCF-7 Proliferation | MCF-7 | Cell Proliferation | Not Reported | 1 | [2] |

Table 2: Comparative Antiandrogenic Activity of BHPF and BPA

| Compound | Assay Type | Cell Line | Endpoint | IC50 | Relative Potency (BPA=1) | Reference |

| BHPF | Reporter Gene Assay | MDA-kb2 | AR Antagonism | 1-2 µM | ~1 | [4] |

| BPA | Reporter Gene Assay | MDA-kb2 | AR Antagonism | 1-2 µM | 1 | [4] |

Table 3: Effects of BHPF on Steroid Hormone Production in H295R Cells

| Hormone | BHPF Concentration | Fold Change vs. Control | Reference |

| Testosterone | 10 µM | ↓ | [6] |

| Estradiol | 10 µM | ↑ | [6] |

Table 4: Effects of BHPF on Steroidogenic Gene Expression in Zebrafish

| Gene | BHPF Concentration | Fold Change vs. Control | Reference |

| StAR | 1 mg/L | ↓ | [6] |

| cyp11a1 | 1 mg/L | No significant change | [6] |

| cyp17 | 1 mg/L | ↓ | [6] |

| cyp19a1a | 1 mg/L | ↑ | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

H295R Steroidogenesis Assay (OECD Test Guideline 456)[1][2][4][9][10]

This in vitro assay is used to screen for chemicals that affect the production of 17β-estradiol (E2) and testosterone (T).

-

Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum and antibiotics.

-

Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to a range of concentrations of the test chemical (e.g., BHPF) for 48 hours. A solvent control and positive controls (an inhibitor and an inducer of steroidogenesis) are included.

-

Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of E2 and T are measured using methods such as ELISA or LC-MS/MS.

-

Cell Viability: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Hormone concentrations are normalized to the solvent control, and dose-response curves are generated to determine the EC50 or IC50 values.

MCF-7 Cell Proliferation Assay (E-Screen)[5][11][12][13][14]

This assay assesses the estrogenic activity of a substance by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

-

Cell Culture: MCF-7 cells are maintained in a culture medium containing phenol (B47542) red (a weak estrogen) and serum. Before the assay, cells are switched to a hormone-free medium (without phenol red and with charcoal-stripped serum) to synchronize them in a quiescent state.

-

Exposure: Cells are seeded in multi-well plates in the hormone-free medium and then exposed to various concentrations of the test substance (e.g., BHPF) for a defined period (typically 6 days). A solvent control and a positive control (17β-estradiol) are included.

-

Cell Proliferation Measurement: Cell proliferation can be quantified using various methods, such as sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

-

Data Analysis: The proliferative effect is calculated relative to the control, and a dose-response curve is generated to determine the proliferative concentration (PC50) or the relative proliferative effect (RPE).

Yeast Two-Hybrid (Y2H) Assay for Androgen Receptor Antagonism[15][16][17][18][19]

The Y2H system is a molecular genetic tool used to detect protein-protein interactions. It can be adapted to screen for endocrine disruptors that interfere with hormone receptor function.

-

Principle: The assay utilizes genetically engineered yeast strains that express two hybrid proteins: a "bait" protein consisting of the DNA-binding domain (DBD) of a transcription factor fused to the androgen receptor ligand-binding domain (AR-LBD), and a "prey" protein consisting of the activation domain (AD) of the transcription factor fused to a coactivator protein that interacts with the AR-LBD in the presence of an androgen.

-

Procedure:

-

Yeast cells are co-transformed with plasmids encoding the bait and prey proteins.

-

The transformed yeast is grown on a selective medium that lacks specific nutrients, allowing only the cells where the bait and prey interact to grow. This interaction reconstitutes the transcription factor, which then activates the expression of a reporter gene (e.g., HIS3, lacZ).

-

To test for antagonism, the yeast is grown in the presence of a known androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of the test substance (e.g., BHPF).

-

-

Data Analysis: A decrease in reporter gene expression in the presence of the test substance indicates that it is antagonizing the interaction between the AR-LBD and the coactivator, thus demonstrating antiandrogenic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by BHPF and a typical experimental workflow for assessing endocrine disruption.

Caption: Estrogen Receptor Signaling Pathway Disruption by BHPF.

Caption: Antiandrogenic Mechanism of BHPF.

Caption: BHPF's Impact on the Steroidogenesis Pathway.

Caption: Tiered Experimental Workflow for Endocrine Disruptor Assessment.

Conclusion

The available scientific evidence strongly indicates that BHPF, a common substitute for BPA, is not an inert alternative and possesses significant endocrine-disrupting properties. Its estrogenic, antiandrogenic, and steroidogenesis-disrupting activities are comparable in potency to those of BPA. This raises concerns about its continued use in consumer products and highlights the need for a more thorough toxicological evaluation of BPA replacements before they are widely introduced into the market. Researchers, scientists, and drug development professionals should be aware of the potential for BHPF to interfere with hormonal signaling and consider these effects in their studies and product development processes. Further research is warranted to fully elucidate the long-term health consequences of human exposure to BHPF and to identify safer alternatives.

References

- 1. Effects of BPF on steroid hormone homeostasis and gene expression in the hypothalamic-pituitary-gonadal axis of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho‐form distributions | Molecular Systems Biology [link.springer.com]

- 7. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF): A Polyphenolic Endocrine Disruptor with Complex Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), a polyphenol characterized by a fluorene (B118485) moiety flanked by two hydroxyphenyl groups, has garnered significant attention in the scientific community. Initially synthesized for the production of high-performance polymers, its structural similarity to bisphenol A (BPA) has led to its investigation as a potential endocrine-disrupting chemical. This technical guide provides a comprehensive overview of the role of BHPF as a polyphenol, detailing its biological activities, underlying mechanisms of action, and relevant experimental protocols. The information presented is intended to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₅H₁₈O₂ | [1] |

| Molecular Weight | 350.41 g/mol | [1] |

| CAS Number | 3236-71-3 | [2] |

| Appearance | White to tan powder or crystals | Echemi |

| Melting Point | 223-225 °C | PubChem |

| Solubility | Soluble in methanol (B129727), ethanol, acetone; Insoluble in water | PubChem |

Role as an Endocrine Disruptor: Anti-Estrogenic Activity

Contrary to the estrogenic activity of BPA, BHPF primarily exhibits anti-estrogenic properties. It acts as an antagonist to the estrogen receptor (ER), thereby inhibiting the biological effects of endogenous estrogens.

Quantitative Data on Anti-Estrogenic Effects

| Parameter | Value | Species/System | Reference |

| Antiestrogenic Activity (IC₅₀) | ~8.15 x 10⁻⁶ M | Yeast Estrogen Screen Assay | [3] |

| Uterine Wet Weight Reduction | Dose-dependent decrease | CD-1 Mice | [4][5] |

| Endometrial Thickness | Significant reduction leading to atrophy | CD-1 Mice | [5] |

Note: The IC₅₀ value is for the related compound 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BPEF), which is stated to have an antiestrogenic activity "close to that of tamoxifen (B1202) and BHPF"[3].

Signaling Pathway: Estrogen Receptor Antagonism

BHPF competitively binds to the ligand-binding domain of estrogen receptors, primarily ERα, preventing the binding of estradiol (B170435) (E2). This antagonism blocks the canonical estrogen signaling pathway, leading to a lack of transcriptional activation of estrogen-responsive genes.

Toxicological Profile

BHPF exhibits toxicity in various organ systems, with notable effects on the liver and reproductive system.

Hepatotoxicity

Studies in mice have demonstrated that BHPF can induce liver damage, characterized by increased liver weight and elevated serum levels of liver enzymes.

| Parameter | Dose | Species | Effect | Reference |

| Liver-to-body weight ratio | ≥ 2 mg/kg/day | CD-1 Mice | Significant increase | Zhang et al., 2017 |

| Serum ALT & AST | ≥ 27.8 mg/kg/day | CD-1 Mice | Significant elevation | Zhang et al., 2017 |

| Hepatocyte Viability | ≥ 10⁻⁶ M | Primary mouse hepatocytes | Decreased viability | Zhang et al., 2017 |

Developmental and Reproductive Toxicity

BHPF has been shown to impair early embryonic development and disrupt uterine function.

| Endpoint | Concentration/Dose | System | Effect | Reference |

| Embryonic Development | Various concentrations | In vitro mouse embryos | Developmental arrest | [6] |

| Uterine Weight | Dose-dependent | Immature female mice | Significant decrease | [4][5] |

| Pregnancy Outcome | Environmentally relevant doses | Mice | Increased incidence of adverse outcomes | [4] |

Role as a Polyphenol: Oxidative Stress and Apoptosis

As a polyphenol, BHPF's biological activities are intertwined with its potential to modulate cellular redox status. Depending on the cellular context and concentration, it can exhibit both antioxidant and pro-oxidant properties.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

At certain concentrations, BHPF has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress. This effect is a key mechanism underlying its cytotoxicity.

| Assay | Cell Line/System | BHPF Concentration | Outcome | Reference |

| ROS Production | Porcine Sertoli cells | 50 µM | Increased ROS levels | Jin et al., 2021 |

| ROS Production | Mouse Embryos | Not specified | Accumulation of ROS | [6] |

| Lipid Peroxidation (MDA) | Rat Liver | Low doses | Increased MDA content | [7] |

Signaling Pathway: Nrf2-Mediated Antioxidant Response (Hypothesized)

While direct evidence for BHPF activating the Nrf2 pathway is still emerging, it is a plausible mechanism given its polyphenolic structure and ability to induce oxidative stress. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress.

Induction of Apoptosis

The oxidative stress induced by BHPF can trigger programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway.

| Marker | Cell Line | BHPF Treatment | Result | Reference |

| Caspase-3 Activation | RAW264.7 (t-BHP induced) | Not directly tested with BHPF | Cleavage and activation | |

| PARP Cleavage | RAW264.7 (t-BHP induced) | Not directly tested with BHPF | Cleavage | |

| Mitochondrial Membrane Potential | Porcine Sertoli cells | 50 µM | Decreased | Jin et al., 2021 |

Signaling Pathway: Intrinsic Apoptosis

BHPF-induced ROS production can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of BHPF.

Uterotrophic Assay for Anti-Estrogenic Activity

This in vivo assay assesses the ability of a chemical to inhibit estrogen-induced uterine growth.

Experimental Workflow:

Protocol:

-

Animal Model: Immature (e.g., 20-21 days old) female CD-1 mice or Sprague-Dawley rats are commonly used[8][9].

-

Acclimatization: Animals are acclimatized for at least 5 days before the start of the experiment.

-

Grouping: Animals are randomly assigned to treatment groups (n=6-8 per group).

-

Dosing:

-

Vehicle control (e.g., corn oil).

-

Positive control: Estradiol (E2) at a dose known to induce a significant uterotrophic response.

-

Test groups: Co-administration of E2 and varying doses of BHPF.

-

BHPF alone groups to assess any intrinsic estrogenic/anti-estrogenic activity.

-

Administration is typically via oral gavage or subcutaneous injection for 3 to 7 consecutive days.

-

-

Euthanasia and Tissue Collection: 24 hours after the final dose, animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue.

-

Uterine Weight Measurement: The wet weight of the uterus (including luminal fluid) is recorded. The uterus is then blotted on moist filter paper to remove the fluid, and the blotted weight is recorded[10].

-

Data Analysis: Uterine weights are normalized to body weight. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare treatment groups to the E2 control group. A significant decrease in uterine weight in the BHPF + E2 groups compared to the E2 alone group indicates anti-estrogenic activity.

Transcriptome Analysis of Uterine Tissue

This method is used to investigate changes in gene expression in the uterus following BHPF exposure.

Protocol:

-

Animal Treatment and Tissue Collection: Follow the dosing regimen as described in the uterotrophic assay. Uterine tissue is collected and immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.

-

RNA Extraction: Total RNA is extracted from the uterine tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation and Sequencing: RNA-Seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq)[6][11].

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.

-

Alignment: Reads are aligned to the reference genome (e.g., mouse genome, mm10).

-

Quantification: Gene expression levels are quantified as read counts.

-

Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are differentially expressed between the BHPF-treated and control groups.

-

Pathway and Functional Enrichment Analysis: Differentially expressed genes are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify enriched biological processes and signaling pathways[6].

-

Assessment of Mitochondrial Function

Mitochondrial dysfunction is a key aspect of BHPF-induced toxicity.

Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm):

-

Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, Ishikawa cells) in a suitable culture vessel. Treat the cells with various concentrations of BHPF for a specified duration.

-

Staining with JC-1: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) at 37°C for 15-30 minutes.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the shift from red to green fluorescence, indicating a decrease in ΔΨm.

-

Flow Cytometry: Quantify the percentage of cells with low ΔΨm by analyzing the shift in fluorescence intensity.

-

Plate Reader: Measure the ratio of red to green fluorescence in a multi-well plate format for a high-throughput assessment.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the activation of key proteins in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with BHPF to induce apoptosis. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis markers, such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP[3][12][13].

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of caspases and PARP indicates the activation of apoptosis[2][14].